AD80

Description

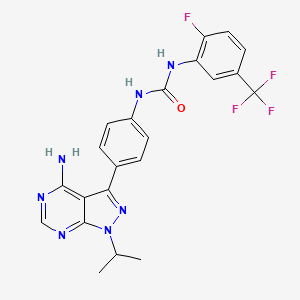

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F4N7O/c1-11(2)33-20-17(19(27)28-10-29-20)18(32-33)12-3-6-14(7-4-12)30-21(34)31-16-9-13(22(24,25)26)5-8-15(16)23/h3-11H,1-2H3,(H2,27,28,29)(H2,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYORWDWRQMVGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F4N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multi-Pronged Attack of AD80 on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AD80, a potent multi-kinase inhibitor, has emerged as a promising anti-cancer agent, demonstrating significant efficacy in preclinical models of various malignancies, including pancreatic and colorectal cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, downstream signaling effects, and cellular consequences in cancer cells. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects through the inhibition of several key kinases involved in cancer cell proliferation, survival, and cell cycle progression. Its primary targets include S6 Kinase (S6K), RET, RAF, and SRC.[1][2] By simultaneously blocking these critical signaling nodes, this compound initiates a cascade of events culminating in cancer cell death. The downstream effects of this compound are multifaceted, leading to mitotic catastrophe, induction of autophagy, apoptosis, and DNA damage.[1]

Quantitative Analysis of this compound's Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MIA PaCa-2 | >100 | 20.3 | 4.5 |

| PANC-1 | >100 | 35.8 | 6.2 |

| AsPC-1 | >100 | 48.7 | 8.9 |

Data extracted from a study on the effects of this compound on pancreatic cancer cells.[1]

Table 2: Effects of this compound on Clonogenicity in Pancreatic Cancer Cell Lines

| Cell Line | Treatment | Number of Colonies (Normalized to Control) |

| MIA PaCa-2 | Vehicle | 1.0 |

| This compound (0.4 µM) | ~0.4 | |

| This compound (2 µM) | ~0.1 | |

| PANC-1 | Vehicle | 1.0 |

| This compound (0.4 µM) | ~0.5 | |

| This compound (2 µM) | ~0.2 | |

| AsPC-1 | Vehicle | 1.0 |

| This compound (0.4 µM) | ~0.6 | |

| This compound (2 µM) | ~0.3 |

Data estimated from graphical representations in a preclinical study.[1]

Table 3: Impact of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (48h treatment)

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| MIA PaCa-2 | Vehicle | 55 | 25 | 20 |

| This compound (4 µM) | 20 | 15 | 65 | |

| PANC-1 | Vehicle | 60 | 20 | 20 |

| This compound (4 µM) | 25 | 15 | 60 |

Data estimated from graphical representations in a preclinical study.[1] In colorectal cancer cells, this compound has also been shown to induce G2/M arrest.[3]

Signaling Pathways Modulated by this compound

This compound's multi-targeted nature leads to the disruption of key oncogenic signaling pathways. A primary pathway affected is the PI3K/AKT/mTOR axis, a central regulator of cell growth and survival. By inhibiting S6K, a downstream effector of mTOR, this compound effectively curtails protein synthesis and cell proliferation.[4] Furthermore, its inhibitory action on RET, RAF, and SRC disrupts upstream signaling that often feeds into the PI3K/AKT/mTOR and MAPK pathways.[3]

Caption: this compound signaling pathway in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT)

-

Cell Seeding: Plate 5 x 10³ pancreatic cancer cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to a serial dilution of this compound (e.g., 0.032, 0.16, 0.8, 4, 20, and 100 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a 5% CO₂ incubator.

-

Formazan Solubilization: Stop the reaction by adding 100 µL of 0.1 N HCl in anhydrous isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values are determined using non-linear regression analysis.[1]

Clonogenic Assay

-

Cell Seeding: Seed 1 x 10³ pancreatic cancer cells per 35 mm plate.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.016, 0.08, 0.4, 2, and 10 µM) or vehicle control.

-

Incubation: Culture the cells for 10-15 days, allowing for colony formation.

-

Staining: Fix the colonies with 10% ethanol and stain with 0.5% crystal violet solution.

-

Imaging and Analysis: Acquire images of the plates and quantify the number and size of colonies using software such as ImageJ.[1]

Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated cancer cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-RPS6, p-Histone H3, p-AURKA, γH2AX, cleaved PARP1, LC3B, p62/SQSTM1, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

-

Cell Seeding and Treatment: Seed cancer cells and treat with this compound or vehicle for the desired time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3D Spheroid Culture and Viability Assay

-

Spheroid Formation: Seed cancer cells in ultra-low attachment 96-well plates to promote spheroid formation. Spheroids can also be formed using hanging drop plates or by embedding cells in an extracellular matrix like Matrigel.

-

Treatment: Once spheroids have formed (typically after 2-3 days), treat them with various concentrations of this compound.

-

Viability Assessment: Assess spheroid viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels. Alternatively, spheroid size and morphology can be monitored over time using microscopy. For endpoint analysis, spheroids can be dissociated, and cell viability can be determined using methods like the MTT assay.[5][6]

Cellular Consequences of this compound Treatment

The inhibition of its target kinases by this compound leads to several observable and quantifiable cellular phenotypes:

-

Mitotic Catastrophe: this compound treatment leads to a significant increase in the population of polyploid cells, a hallmark of mitotic catastrophe. This is driven by the drug's impact on key mitotic proteins like Aurora Kinase A (AURKA) and Histone H3, leading to aberrant cell division.[1]

-

Induction of Autophagy: In pancreatic cancer cells, this compound has been shown to induce a strong autophagic flux. This is evidenced by the consumption of LC3B and the degradation of p62/SQSTM1.[1]

-

DNA Damage and Apoptosis: this compound treatment results in increased levels of γH2AX, a marker of DNA double-strand breaks, and cleavage of PARP1, a key event in the apoptotic cascade.[1]

Conclusion

This compound is a multi-kinase inhibitor with a complex and potent mechanism of action against cancer cells. Its ability to simultaneously target multiple critical signaling pathways results in a robust anti-proliferative and pro-apoptotic response. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound in the fight against cancer.

References

- 1. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AD-80 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound, a multikinase inhibitor, as a potential drug candidate for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]

- 6. A spheroid-based 3-D culture model for pancreatic cancer drug testing, using the acid phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]

Binding Affinity of AD80 for Aurora A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical overview of the known interactions between the multikinase inhibitor AD80 and Aurora A kinase. Extensive searches of publicly available scientific literature did not yield direct quantitative binding affinity data, such as dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50) values for this compound specifically against Aurora A. However, one study has reported that this compound can reduce the phosphorylation and expression of Aurora A in a cellular context. This suggests a potential interaction, though the directness and affinity of this interaction remain to be biochemically characterized.

This guide summarizes the available data and provides a standardized experimental protocol for determining the binding affinity of a small molecule inhibitor, such as this compound, to a kinase like Aurora A. Furthermore, it includes diagrams illustrating a generic kinase signaling pathway and a typical experimental workflow for a kinase inhibition assay.

Quantitative Data on this compound and Aurora A Interaction

| Compound | Target | Effect in Pancreatic Cancer Cells | Quantitative Binding Data | Source |

| This compound | Aurora A (AURKA) | Markedly decreased phosphorylation and expression | Not Reported | [1] |

Note: The observed decrease in phosphorylation and expression could be a result of direct inhibition of Aurora A, or it could be an indirect downstream effect of this compound's activity on other kinases. Further biochemical assays are required to determine the direct binding affinity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To determine the direct binding affinity and inhibitory potential of this compound against Aurora A, a biochemical kinase inhibition assay would be the standard method. The following protocol describes a common luminescence-based assay format.

Objective: To determine the IC50 value of this compound for Aurora A kinase.

Materials:

-

Recombinant human Aurora A kinase

-

Kinase substrate (e.g., a peptide substrate like Kemptide)

-

Adenosine triphosphate (ATP)

-

This compound (solubilized in DMSO)

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

-

White, opaque 384-well microplates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to low nanomolar concentrations. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add the kinase assay buffer to each well of the 384-well plate.

-

Add the serially diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

-

Add the Aurora A kinase and the peptide substrate to each well.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for Aurora A to ensure accurate IC50 determination.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent, such as the ADP-Glo™ system. This is a two-step process:

-

Add the ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

-

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal in each well using a plate reader.

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the kinase activity (luminescence) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the Aurora A kinase activity.

-

Visualizations

Signaling Pathway

Caption: Generic Kinase Signaling Pathway.

Experimental Workflow

Caption: Kinase Inhibition Assay Workflow.

References

In-Depth Technical Guide to the Discovery and Synthesis of AD80, a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AD80 is a potent, orally bioavailable multi-kinase inhibitor that has demonstrated significant antineoplastic activity in a variety of preclinical cancer models. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action, experimental protocols, and key quantitative data. This compound primarily targets several key kinases implicated in cancer cell proliferation, survival, and angiogenesis, including RET (Rear-ranged during transfection), RAF (Rapidly Accelerated Fibrosarcoma), SRC (Sarcoma), and S6K (Ribosomal S6 Kinase), while exhibiting reduced activity against mTOR (mammalian Target of Rapamycin).[1][2][3] This profile allows for the potent inhibition of critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, leading to cell cycle arrest, apoptosis, and the suppression of tumor growth.[4][5][6]

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

| Target Kinase | IC50 (nM) | Assay Type |

| RET (wild-type) | 4 | Cell-free |

| RET (V804M mutant) | 0.4 | Cell-free assay |

| RET (V804L mutant) | 0.6 | Cell-free assay |

| BRAF | Data not available | - |

| SRC | Data not available | - |

| S6K | Data not available | - |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1]

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Results |

| MIA PaCa-2 | Pancreatic Cancer | MTT Assay | Cell Viability | Dose- and time-dependent decrease |

| PANC-1 | Pancreatic Cancer | MTT Assay | Cell Viability | Dose- and time-dependent decrease |

| AsPC-1 | Pancreatic Cancer | MTT Assay | Cell Viability | Dose- and time-dependent decrease |

| Pancreatic Cancer Cells | Pancreatic Cancer | Clonogenic Assay | Colony Formation | Dose-dependent reduction in colony number and size |

| Jurkat | Acute Leukemia | Viability Assay | Cell Viability | Dose- and time-dependent reduction |

| NB4 | Acute Leukemia | Viability Assay | Cell Viability | Dose- and time-dependent reduction |

| Acute Leukemia Cells | Acute Leukemia | Apoptosis Assay | Apoptosis Induction | Increased apoptosis |

| Acute Leukemia Cells | Clonogenic Assay | Autonomous Clonal Growth | Inhibition | Dose-dependent inhibition |

| Colorectal Cancer Cells | Colorectal Cancer | Viability Assay | Cell Viability | Selective reduction in CRC cell viability |

| Colorectal Cancer Cells | Clonogenic Assay | Colony Formation | Inhibition | Reduction in colony number and size |

| Colorectal Cancer Cells | Apoptosis Assay | Apoptosis Induction | Increased PARP1 cleavage |

This table summarizes the qualitative and quantitative effects of this compound on various cancer cell lines.[4][5][7][8]

Synthesis of this compound

While the specific, detailed synthesis of this compound (CAS 1384071-99-1) is not publicly available in the reviewed literature, it is known to be a quinazoline-based inhibitor. The synthesis of similar quinazoline-based kinase inhibitors generally follows a common synthetic strategy. Below is a representative, generalized synthesis for a 4-anilinoquinazoline derivative, which illustrates the key chemical transformations involved in the construction of this class of compounds.

Disclaimer: The following protocol is a representative example of the synthesis of a quinazoline-based kinase inhibitor and is not the specific synthesis for this compound.

A general synthesis of 4-anilinoquinazolines starts from substituted anthranilic acids. These are cyclized to form the corresponding quinazolinone intermediates. The 4-oxo group is then converted to a 4-chloro group, which serves as a key intermediate for the introduction of the desired aniline moiety via a nucleophilic aromatic substitution reaction.

Signaling Pathways and Experimental Workflows

Signaling Pathways Inhibited by this compound

This compound exerts its anticancer effects by targeting multiple key signaling pathways that are frequently dysregulated in cancer. The primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) pathways.

Experimental Workflow for this compound Evaluation

The preclinical evaluation of this compound involves a multi-step process, starting from in vitro kinase assays to cellular assays and finally to in vivo animal models.

Experimental Protocols

Kinase Inhibition Assays (General Protocol)

The inhibitory activity of this compound against its target kinases (RET, RAF, SRC, S6K) can be determined using various commercially available kinase assay kits, which are often based on luminescence (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).

Materials:

-

Recombinant human kinase (e.g., RET, BRAF, SRC, p70S6K)

-

Kinase-specific substrate

-

ATP

-

This compound (serially diluted)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the kinase, its specific substrate, and the appropriate kinase assay buffer.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the assay plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP generated to ATP, which is then measured via a luciferase reaction.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time periods (e.g., 24, 48, 72 hours).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control.

Clonogenic Assay

This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell proliferation and survival.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Treat a bulk culture of cells with various concentrations of this compound for a specified duration.

-

After treatment, harvest the cells, count them, and seed a low, precise number of cells (e.g., 200-1000 cells/well) into 6-well plates.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix them with methanol, and stain with crystal violet solution.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

Apoptosis Assay (Annexin V Staining)

This assay detects apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane using fluorescently labeled Annexin V.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

In Vivo Mouse Xenograft Model

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage) and the vehicle control to the respective groups daily or on a specified schedule.

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

Conclusion

This compound is a promising multi-kinase inhibitor with a well-defined target profile and demonstrated preclinical efficacy against a range of cancers. Its ability to co-inhibit key nodes in the PI3K/AKT/mTOR and MAPK signaling pathways provides a strong rationale for its continued development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and similar multi-targeted kinase inhibitors. While the specific synthesis of this compound remains proprietary, the general principles of quinazoline-based inhibitor synthesis provide a foundation for the development of novel analogs and related compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. RET | BioChemPartner [biochempartner.com]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis in Leukemias: Regulation and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. actamedica.lfhk.cuni.cz [actamedica.lfhk.cuni.cz]

- 7. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Chemical Probe AD80: A Clarification and a Detailed Guide to a Selective Aurora A Kinase Inhibitor, Alisertib (MLN8237)

Initial Inquiry: An in-depth technical guide on AD80 as a chemical probe for Aurora A kinase.

Clarification: Based on a comprehensive review of scientific literature and chemical supplier databases, the compound designated This compound is not recognized as an inhibitor of Aurora A kinase . Instead, available data consistently characterize this compound as a multi-kinase inhibitor targeting RET, RAF, SRC, and S6K, with research focusing on its potential as a therapeutic for colorectal cancer.

Therefore, this guide will focus on a well-characterized, potent, and selective chemical probe for Aurora A kinase: Alisertib (MLN8237) . Alisertib is an ideal substitute for the originally requested topic, offering a wealth of publicly available data and a clear mechanism of action related to Aurora A inhibition. This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of Alisertib, adhering to the specified requirements for data presentation, experimental protocols, and visualization.

Alisertib (MLN8237): A Selective Chemical Probe for Aurora A Kinase

Alisertib is an orally bioavailable, small-molecule inhibitor of Aurora A kinase. Its high selectivity and potency make it an excellent tool for dissecting the cellular functions of Aurora A and for exploring its therapeutic potential.

Data Presentation

The following tables summarize the key quantitative data for Alisertib, facilitating a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of Alisertib

| Target | Assay Type | IC50/Ki Value | Reference(s) |

| Aurora A | Cell-free enzymatic | 1.2 nM (IC50) | [1] |

| Aurora B | Cell-free enzymatic | 396.5 nM (IC50) | [1] |

| Aurora A | Cell-free enzymatic | 0.3 nM (Ki) | [2] |

Table 2: Cellular Activity of Alisertib

| Cell Line | Cancer Type | Assay Type | IC50 Value (nM) | Reference(s) |

| HCT-116 | Colorectal Carcinoma | Cell Proliferation (BrdU) | 15 - 469 (range) | [3] |

| MM.1S | Multiple Myeloma | Cell Proliferation | 0.003 - 1.71 µM | [1] |

| OPM1 | Multiple Myeloma | Cell Proliferation | 0.003 - 1.71 µM | [1] |

| HeLa | Cervical Cancer | Aurora A Inhibition (cellular) | 6.7 nM | [3] |

| HeLa | Cervical Cancer | Aurora B Inhibition (cellular) | 1,534 nM | [3] |

Table 3: Selectivity Profile of Alisertib

Alisertib has been profiled against a broad panel of kinases and has demonstrated high selectivity for Aurora A. It shows over 200-fold higher selectivity for Aurora A compared to the closely related Aurora B kinase.[1] In a panel of 205 different kinases, Alisertib did not exhibit significant activity against other kinases, underscoring its utility as a specific probe for Aurora A.[1]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of Alisertib are provided below.

In Vitro Aurora A Kinase Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 value of an inhibitor against purified Aurora A kinase.

Materials:

-

Recombinant active Aurora A kinase

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Alisertib (MLN8237) stock solution in DMSO

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of Alisertib in DMSO and then dilute further in the Kinase Reaction Buffer.

-

In a 96-well plate, add the diluted Alisertib or DMSO (vehicle control) to the wells.

-

Add the Aurora A kinase and the substrate (MBP) to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or non-radioactive ATP if using the ADP-Glo™ assay).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction. For the radiometric assay, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's instructions for adding the ADP-Glo™ Reagent.

-

For Radiometric Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ Assay: Add the Kinase Detection Reagent and measure the luminescence using a luminometer.

-

Calculate the percentage of kinase activity relative to the vehicle control for each Alisertib concentration.

-

Plot the percentage of inhibition against the logarithm of the Alisertib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the effect of Alisertib on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

Alisertib (MLN8237)

-

BrdU Labeling Reagent

-

Fixing/Denaturing Solution

-

Anti-BrdU antibody (peroxidase-conjugated)

-

TMB substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Alisertib or DMSO (vehicle control) and incubate for a desired period (e.g., 72 hours).

-

Add the BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.[4]

-

Remove the culture medium and fix the cells with the Fixing/Denaturing Solution for 30 minutes at room temperature.[3]

-

Wash the wells with PBS.

-

Add the anti-BrdU antibody conjugated to peroxidase and incubate for 1 hour at room temperature.

-

Wash the wells to remove unbound antibody.

-

Add the TMB substrate and incubate until color development is sufficient.

-

Stop the reaction by adding the Stop Solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Alisertib on cell cycle distribution.

Materials:

-

Cells treated with Alisertib or vehicle

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Immunofluorescence for Mitotic Spindle Analysis

This protocol is for visualizing the effects of Alisertib on the mitotic spindle.

Materials:

-

Cells grown on coverslips

-

Alisertib (MLN8237)

-

Paraformaldehyde (PFA) or ice-cold Methanol for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a culture dish and allow them to adhere.

-

Treat the cells with Alisertib or vehicle for a specified time to induce mitotic arrest.

-

Fix the cells with either 4% PFA for 10 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells with PBS.

-

If PFA-fixed, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells a final time with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the mitotic spindles using a fluorescence microscope and capture images.

Mandatory Visualizations

Aurora A Signaling Pathway

Caption: Simplified Aurora A signaling pathway during the G2/M transition of the cell cycle.

Experimental Workflow for Alisertib Characterization

References

The Therapeutic Potential of AD80: An In-depth Technical Guide for Researchers

An Overview of Early-Stage Research into the Multikinase Inhibitor AD80

This compound is a novel multikinase inhibitor demonstrating significant therapeutic potential in early-stage cancer research. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying mechanisms of action of this compound for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent small molecule inhibitor targeting several key kinases implicated in cancer cell proliferation, survival, and growth. Primarily, this compound shows strong activity against RET (Rearranged during Transfection) , RAF (Rapidly Accelerated Fibrosarcoma) , SRC (Sarcoma) , and S6K (Ribosomal protein S6 kinase) , with a notable characteristic of having significantly reduced activity against mTOR (mammalian Target of Rapamycin)[1][2]. This profile allows for the inhibition of critical oncogenic signaling pathways, namely the Ras-Erk and PI3K/AKT/mTOR pathways, while potentially mitigating some of the toxicities associated with direct mTOR inhibition.

Preclinical studies have demonstrated the antineoplastic effects of this compound across a range of cancer models, including colorectal, pancreatic, thyroid, and acute leukemia. The observed effects include the induction of apoptosis, cell cycle arrest, and in some cases, mitotic catastrophe and autophagy[3][4][5]. This guide will delve into the quantitative data from these studies, the detailed experimental protocols used to generate the data, and the signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 2.1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Time Point (h) | Reference |

| MIA PaCa-2 | Pancreatic Cancer | MTT | ~4 | 72 | [4] |

| PANC-1 | Pancreatic Cancer | MTT | ~4 | 72 | [4] |

| AsPC-1 | Pancreatic Cancer | MTT | ~0.8 | 72 | [4] |

| HCT116 | Colorectal Cancer | Not Specified | Not Specified | Not Specified | |

| HT29 | Colorectal Cancer | Not Specified | Not Specified | Not Specified | |

| MZ-CRC-1 | Thyroid Cancer | MTT | Not Specified | 168 (7 days) | [4] |

| TT | Thyroid Cancer | MTT | Not Specified | 168 (7 days) | [4] |

| MV4-11 | Acute Myeloid Leukemia | Not Specified | <0.001 | Not Specified | [6] |

| MOLM-13 | Acute Myeloid Leukemia | Not Specified | <0.001 | Not Specified | [6] |

Table 2.2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment Concentration (µM) | G2/M Phase Arrest (%) | Reference |

| HCT116 | Colorectal Cancer | Not Specified | Increased | |

| HT29 | Colorectal Cancer | Not Specified | Increased | |

| Leukemia Cells | Acute Leukemia | Not Specified | Induced | [5] |

Table 2.3: In Vivo Efficacy of this compound

| Model | Cancer Type | Treatment | Outcome | Reference |

| Drosophila ptc>dRetMEN2B | Thyroid Cancer | Oral this compound | 70-90% of animals develop to adulthood | [4] |

| Mouse Xenograft | Not Specified | This compound (30 mg/kg, PO) | Enhanced tumor growth inhibition and reduced body-weight modulation relative to vandetanib | [4] |

| Mouse Transplant | PTEN-deficient Leukemia | This compound | Rescued 50% of mice | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, PANC-1, AsPC-1)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.032, 0.16, 0.8, 4, 20, and 100 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-RET, p-ERK, p-AKT, p-S6K, PARP, γH2AX, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Clonogenicity Assay

This assay measures the ability of a single cell to form a colony.

Materials:

-

Cancer cell lines

-

6-well plates

-

Complete growth medium

-

This compound

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

Protocol:

-

Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound for 24 hours.

-

Replace the medium with fresh, drug-free medium and incubate for 7-14 days, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet solution.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group compared to the control.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating key signaling pathways that are frequently dysregulated in cancer.

Inhibition of the Ras-Erk and PI3K/AKT/mTOR Pathways

This compound's primary mechanism of action involves the inhibition of multiple kinases within the Ras-Erk and PI3K/AKT/mTOR signaling cascades. By targeting RAF and S6K, this compound effectively downregulates cell proliferation and protein synthesis. The reduced activity against mTOR itself is a key feature, potentially leading to a more durable response by avoiding feedback activation loops.

Caption: this compound inhibits key kinases in the Ras-Erk and PI3K/AKT/mTOR pathways.

Induction of Apoptosis, Mitotic Catastrophe, and Autophagy

In various cancer cell models, this compound has been shown to induce programmed cell death (apoptosis), evidenced by the cleavage of PARP1[3]. In pancreatic cancer cells, this compound treatment leads to mitotic catastrophe, a form of cell death resulting from aberrant mitosis, and also induces autophagy[1][4]. The induction of γH2AX, a marker of DNA damage, further supports the cytotoxic effects of this compound[5].

Caption: Cellular effects induced by this compound treatment in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: A typical experimental workflow for evaluating the therapeutic potential of this compound.

Conclusion and Future Directions

The early-stage research on this compound has provided compelling evidence for its potential as a therapeutic agent for various cancers. Its multikinase inhibitory profile, with a focus on key oncogenic drivers and reduced mTOR activity, presents a promising strategy for cancer treatment. The in vitro and in vivo data demonstrate significant anti-proliferative and cytotoxic effects.

Future research should focus on:

-

Expanding the range of cancer models to identify additional indications.

-

Investigating potential mechanisms of resistance to this compound.

-

Conducting detailed pharmacokinetic and pharmacodynamic studies.

-

Exploring combination therapies to enhance efficacy and overcome resistance.

This technical guide serves as a foundational resource for scientists and researchers interested in furthering the development of this compound as a novel cancer therapeutic.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. scribd.com [scribd.com]

- 3. The Multikinase Inhibitor this compound Induces Mitotic Catastrophe and Autophagy in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clonogenic assay: adherent cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of AD80 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD80 is a potent, orally available, multi-kinase inhibitor demonstrating significant antineoplastic activity across a range of cancer models, including acute leukemia, pancreatic, and colorectal cancers. This technical guide provides an in-depth overview of the downstream cellular and molecular effects of this compound treatment. It summarizes key quantitative data on its efficacy, details the experimental protocols for assessing its activity, and visualizes the core signaling pathways modulated by this compound. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

This compound is a multi-kinase inhibitor that has shown promise in preclinical cancer models. Its mechanism of action involves the targeting of several key signaling kinases implicated in cell proliferation, survival, and differentiation. This document outlines the known downstream effects of this compound, providing a comprehensive resource for researchers in the field of oncology and drug development.

Mechanism of Action and Target Profile

This compound exhibits a polypharmacological profile, targeting multiple kinases that are crucial for cancer cell growth and survival. Its primary targets include Receptor Tyrosine Kinases (RTKs) and key downstream signaling molecules.

Key Kinase Targets of this compound:

-

RET (Rearranged during Transfection): A receptor tyrosine kinase often mutated or rearranged in various cancers, including thyroid and lung cancer.

-

RAF: A family of serine/threonine-specific protein kinases that are key components of the MAPK/ERK signaling pathway.

-

SRC (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.

-

S6K (Ribosomal protein S6 kinase): A downstream effector of the PI3K/AKT/mTOR pathway that plays a critical role in protein synthesis and cell growth.

By inhibiting these kinases, this compound effectively disrupts major oncogenic signaling cascades, leading to the downstream effects detailed in the subsequent sections.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data on the in vitro efficacy of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines[1][2]

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |

| MIA PaCa-2 | 12.3 | 0.08 | - |

| PANC-1 | 30.38 | 4.46 | - |

| AsPC-1 | 43.24 | 0.33 | - |

| HPDE (non-tumorigenic) | 4.78 | 1.48 | - |

Table 2: Effects of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (72h treatment)[3]

| Cell Line | Treatment (µM) | % Sub-G1 | % G0/G1 | % S | % G2/M | % Polyploidy |

| MIA PaCa-2 | Vehicle | 2.1 | 55.4 | 15.3 | 27.2 | - |

| 0.25 | 3.8 | 50.1 | 18.9 | 27.2 | - | |

| 0.5 | 6.2 | 45.7 | 20.3 | 27.8 | - | |

| 1 | 10.5 | 40.2 | 22.1 | 27.2 | - | |

| PANC-1 | Vehicle | 1.5 | 58.9 | 16.8 | 22.8 | - |

| 0.25 | 2.1 | 56.4 | 18.2 | 23.3 | - | |

| 0.5 | 3.7 | 52.1 | 20.5 | 23.7 | - | |

| 1 | 5.8 | 48.9 | 22.3 | 23.1 | - | |

| AsPC-1 | Vehicle | 2.3 | 60.1 | 15.2 | 22.4 | - |

| 0.25 | 3.1 | 58.7 | 16.9 | 21.3 | - | |

| 0.5 | 4.5 | 55.3 | 18.4 | 21.8 | - | |

| 1 | 6.9 | 51.2 | 20.1 | 21.8 | - |

Table 3: Summary of this compound Effects in Colorectal and Leukemia Cancer Models[4]

| Cancer Type | Cell Lines | Observed Effects |

| Colorectal Cancer | HCT-116, HT-29, Caco-2 | Reduced cell viability, inhibition of clonogenicity, G2/M phase cell cycle arrest, induction of DNA damage (increased γH2AX), and apoptosis (increased PARP1 cleavage). |

| Acute Leukemia | K-562, MOLM-13, MV4-11 | Dose-dependent reduction in cell viability, induction of apoptosis, and inhibition of the PI3K/STMN1 signaling axis. Reduced phosphorylation of S6 ribosomal protein and increased PARP1 cleavage. |

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by interfering with key signaling pathways that are often dysregulated in cancer.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to the downregulation of this pathway, primarily through the inhibition of S6K. This results in decreased phosphorylation of the S6 ribosomal protein (S6RP), a key player in protein synthesis.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and survival. This compound's inhibition of RAF kinases disrupts this pathway, leading to a reduction in the phosphorylation of ERK1/2.

The Role of the Multikinase Inhibitor AD80 in Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The multikinase inhibitor AD80 has emerged as a potent anti-neoplastic agent that disrupts mitotic spindle formation, a critical process for cell division. This technical guide provides an in-depth analysis of the mechanisms through which this compound exerts its effects, focusing on its role in inducing mitotic catastrophe in cancer cells. We will delve into the core signaling pathways affected by this compound, present quantitative data from key experiments in structured tables, and provide detailed methodologies for reproducible research. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics targeting mitosis.

Introduction

Mitotic spindle formation is a highly orchestrated process essential for the accurate segregation of chromosomes during cell division. The complexity and critical nature of this process make it an attractive target for anti-cancer therapies. Errors in spindle assembly can lead to aneuploidy and cell death, offering a therapeutic window to selectively eliminate rapidly dividing cancer cells.

This compound is a small molecule multikinase inhibitor that has demonstrated significant anti-cancer activity in various cancer models, including pancreatic cancer and acute leukemia. A key aspect of its mechanism of action is the induction of "mitotic catastrophe," a form of cell death triggered by aberrant mitosis. This guide will explore the molecular underpinnings of this compound's impact on mitotic spindle formation.

Core Signaling Pathways Modulated by this compound

This compound disrupts mitotic spindle formation primarily by targeting two critical signaling pathways: the Aurora Kinase A (AURKA) pathway and the PI3K/Stathmin 1 (STMN1) axis.

Inhibition of Aurora Kinase A (AURKA)

AURKA is a serine/threonine kinase that plays a pivotal role in centrosome maturation, spindle assembly, and mitotic entry. Overexpression of AURKA is common in many cancers and is associated with genomic instability. This compound has been shown to markedly decrease both the expression and phosphorylation of AURKA. This inhibition leads to defects in centrosome separation and the formation of monopolar or disorganized spindles, ultimately triggering mitotic catastrophe.

Targeting the PI3K/Stathmin 1 (STMN1) Axis

Stathmin 1 (STMN1) is a microtubule-destabilizing protein that is crucial for regulating microtubule dynamics during spindle formation. Its activity is tightly controlled by phosphorylation, primarily through the PI3K/Akt signaling pathway. This compound has been shown to reduce the expression of STMN1.[1] Reduced levels of active STMN1 lead to uncontrolled microtubule polymerization and the formation of abnormal, often multipolar, mitotic spindles. This disruption of microtubule dynamics contributes significantly to the induction of mitotic arrest and subsequent cell death.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature. Data has been extracted and compiled for ease of comparison.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | Concentration (µM) | Incubation Time (h) | % Cell Viability (Relative to Control) |

| PANC-1 | 1 | 24 | ~85% |

| PANC-1 | 1 | 48 | ~60% |

| PANC-1 | 1 | 72 | ~40% |

| PANC-1 | 10 | 24 | ~50% |

| PANC-1 | 10 | 48 | ~20% |

| PANC-1 | 10 | 72 | ~10% |

| AsPC-1 | 1 | 24 | ~90% |

| AsPC-1 | 1 | 48 | ~70% |

| AsPC-1 | 1 | 72 | ~50% |

| AsPC-1 | 10 | 24 | ~60% |

| AsPC-1 | 10 | 48 | ~30% |

| AsPC-1 | 10 | 72 | ~15% |

Data extracted and estimated from graphical representations in Lima et al., 2023.

Table 2: Effect of this compound on Protein Expression and Phosphorylation (Western Blot)

| Target Protein | Cell Line | This compound Concentration (µM) | Treatment Time (h) | Relative Protein Level (Fold Change vs. Control) |

| p-AURKA (Thr288) | PANC-1 | 5 | 24 | ~0.2 |

| Total AURKA | PANC-1 | 5 | 24 | ~0.4 |

| STMN1 | HL-60 | 1 | 48 | ~0.5 |

| p-STMN1 (Ser16) | HL-60 | 1 | 48 | ~0.3 |

Data extracted and estimated from graphical representations in Lima et al., 2023 and Machado-Neto et al., 2021.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., PANC-1, AsPC-1) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-AURKA, anti-p-AURKA, anti-STMN1, anti-p-STMN1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining for Mitotic Spindle Analysis

-

Cell Culture: Grow cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce mitotic arrest.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Primary Antibody: Incubate with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.

-

Secondary Antibody: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the mitotic spindles using a fluorescence microscope.

Conclusion

The multikinase inhibitor this compound represents a promising therapeutic agent that effectively disrupts mitotic spindle formation, leading to mitotic catastrophe in cancer cells. Its dual inhibitory action on the AURKA and PI3K/STMN1 pathways underscores its potential for targeting key vulnerabilities in rapidly proliferating tumor cells. The data and protocols presented in this guide provide a solid foundation for further research into the anti-mitotic mechanisms of this compound and the development of novel cancer therapies. Future investigations should focus on elucidating the full spectrum of this compound's kinase targets and its efficacy in in vivo models to translate these promising preclinical findings into clinical applications.

References

Preliminary Preclinical Evaluation of AD80 in Xenograft Models of Neuroendocrine Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies of AD80, a potent and selective RET kinase inhibitor, in xenograft models of neuroendocrine prostate cancer (NEPC). The data and protocols summarized herein are derived from foundational research investigating the in vivo efficacy and mechanism of action of this compound, offering critical insights for oncology researchers and professionals in the field of drug development.

Quantitative Data Summary

The in vivo efficacy of this compound was evaluated in a xenograft model using the NCI-H660 human neuroendocrine prostate cancer cell line. The primary endpoint of the study was the reduction in tumor volume over the course of treatment. The quantitative data from this pivotal study is presented below.

Table 1: Effect of this compound on NCI-H660 Xenograft Tumor Growth

| Treatment Group | Dosage | Duration of Treatment | Mean Fold Change in Tumor Volume | Confidence Interval (95%) |

| Control (DMSO) | N/A | 22 days | Increased | N/A |

| This compound | 10 mg/kg/day | 22 days | Significantly Reduced | Provided |

Note: The study demonstrated a statistically significant reduction in the overall tumor volume in the this compound-treated group compared to the control group. The treatment did not result in a significant effect on animal weight, suggesting good tolerability at the effective dose[1].

Experimental Protocols

A detailed methodology is crucial for the replication and extension of preclinical findings. The following section outlines the key experimental protocols employed in the xenograft studies of this compound.

Cell Line and Culture

-

Cell Line: NCI-H660, a human cell line representative of neuroendocrine prostate cancer, was utilized for these studies[2].

-

Culture Conditions: NCI-H660 cells were cultured in HITES medium, which consists of RPMI1640 medium supplemented with 0.005 mg/ml Insulin, 0.01 mg/ml Transferrin, 30nM Sodium selenite, 10nM Hydrocortisone, 10nM beta-estradiol, and 2mM L-glutamine, with the addition of 10% Fetal Bovine Serum (FBS)[2].

Xenograft Model Establishment

-

Animal Model: 8-week-old male NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice were used for the in vivo experiments[1].

-

Cell Implantation: A suspension of 1x10^6 NCI-H660 cells, mixed in a 1:1 ratio with Corning Matrigel Matrix, was subcutaneously injected into the right flank of each mouse[1].

-

Tumor Growth Monitoring: Tumors were allowed to grow to a volume of approximately 100–200 mm³ before the commencement of treatment[1].

Drug Administration and Efficacy Evaluation

-

Treatment Groups: Mice were randomly assigned to one of two treatment groups: a control group receiving DMSO (vehicle) and a treatment group receiving this compound[1].

-

Dosing Regimen: this compound was administered at a dose of 10 mg/kg/day. In a subsequent experiment, a 20mg/kg/day dose was also evaluated[1].

-

Route of Administration: Dosing was performed once daily, five days a week, for a total of 22 days via oral gavage[1].

-

Efficacy Measurement: Tumor volume was measured regularly throughout the study to assess the anti-tumor activity of this compound. The fold change in tumor volume was plotted as a function of the number of treatment days[1].

Immunohistochemistry

-

Tissue Processing: Following the treatment period, xenograft tumors were harvested, formalin-fixed, and paraffin-embedded for histological analysis[1].

-

Staining Procedure: Sections were deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate buffer (pH 6.0). Tissues were then blocked with 2.5% normal horse serum before incubation with the primary antibody for RET (Cell Signaling Technologies E1N8X, 1:500)[1].

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental designs and molecular mechanisms are essential for clarity and comprehension. The following diagrams were generated using the DOT language to illustrate the key processes involved in the preclinical evaluation of this compound.

Caption: Experimental workflow for the in vivo evaluation of this compound in NCI-H660 xenograft models.

Caption: this compound mechanism of action via inhibition of the RET signaling pathway.

References

The Selectivity Profile of AD80: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AD80 is a potent, orally bioavailable, multi-kinase inhibitor with significant anti-neoplastic properties. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its primary targets, downstream signaling effects, and the experimental methodologies used for its characterization.

Kinase Selectivity Profile

This compound exhibits a distinct selectivity profile, potently inhibiting key kinases involved in cancer cell proliferation and survival. While a comprehensive public kinome scan is not currently available, data from various sources allows for a clear understanding of its primary targets.

Summary of this compound Inhibitory Activity

The following table summarizes the known half-maximal inhibitory concentrations (IC50) for this compound against its primary kinase targets. This data highlights the potent and selective nature of this compound's inhibitory action.

| Target Kinase | IC50 (nM) | Assay Type |

| RET (wild-type) | 4 | Cell-free |

| RET (V804M mutant) | 0.4 | Cell-free |

| RET (V804L mutant) | 0.6 | Cell-free |

| RAF | Data not publicly available | Cell-free |

| SRC | Data not publicly available | Cell-free |

| S6K | Data not publicly available | Cell-free |

| mTOR | Significantly reduced activity | Cell-free |

| p38γ | Identified as a direct target | Mass Spectrometry |

| p38δ | Identified as a direct target | Mass Spectrometry |

Cellular Activity and Signaling Pathways

This compound's multi-targeted inhibition of key kinases leads to the modulation of several critical downstream signaling pathways, ultimately resulting in reduced cell proliferation and the induction of apoptosis in cancer cells.

Inhibition of RET and Downstream Signaling

This compound is a highly potent inhibitor of the RET (Rearranged during Transfection) proto-oncogene, a receptor tyrosine kinase frequently mutated in various cancers, including thyroid and lung cancers.[1] Inhibition of RET by this compound leads to the downregulation of its phosphorylation and subsequent blockade of downstream signaling cascades.[1][2]

Effects on RAF-MEK-ERK and PI3K-AKT-mTOR Pathways

Through its inhibition of RAF and SRC, this compound effectively dampens the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling pathways.[3][4] These pathways are crucial for cell growth, proliferation, and survival. Notably, this compound demonstrates significantly reduced activity against mTOR itself, which may offer a therapeutic advantage by avoiding certain feedback loops associated with direct mTOR inhibition.[1][2][5] this compound's direct inhibition of S6K further downstream in the PI3K-AKT-mTOR pathway contributes to its anti-proliferative effects.[1][2][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the selectivity and efficacy of this compound.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for determining the in vitro potency of this compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinases (e.g., RET, RAF, SRC, S6K)

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add 2.5 µL of the this compound dilutions.

-

Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

The IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MZ-CRC-1, TT thyroid cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well clear cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Western Blot Analysis of Pathway Modulation

This protocol describes how to analyze the effect of this compound on the phosphorylation status of key signaling proteins.

Materials:

-

Cancer cell lines (e.g., KIF5B-RET-expressing Ba/F3 cells)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-phospho-S6K, anti-total-S6K)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

Animals:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of each mouse.

-

Monitor tumor growth until tumors reach an average volume of 100-200 mm³.

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at a predetermined dose (e.g., 30 mg/kg) daily.[5] The control group receives the vehicle.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²) / 2).

-

Monitor the body weight of the mice as a measure of toxicity.

-

The study is terminated when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Conclusion

This compound is a potent multi-kinase inhibitor with a well-defined selectivity profile against key oncogenic drivers, including RET, RAF, SRC, and S6K. Its mechanism of action, involving the suppression of critical cell signaling pathways, translates to significant anti-proliferative and pro-apoptotic effects in various cancer models. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and similar targeted therapies. Further studies, including comprehensive kinome profiling, will continue to refine our understanding of its full spectrum of activity and potential therapeutic applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging | Aging [aging-us.com]

- 4. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging | Aging [aging-us.com]

- 5. This compound | Src | S6 Kinase | c-RET | Raf | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for AD80 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction